molecular formula C8H14O4 B1380162 4-Ethoxyoxane-4-carboxylic acid CAS No. 1250823-60-9

4-Ethoxyoxane-4-carboxylic acid

Cat. No.: B1380162
CAS No.: 1250823-60-9
M. Wt: 174.19 g/mol
InChI Key: ASMNPTLTDGSWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxyoxane-4-carboxylic acid is an organic compound with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol . It is also known by its IUPAC name, 4-ethoxytetrahydro-2H-pyran-4-carboxylic acid . This compound is characterized by the presence of an ethoxy group attached to an oxane ring, which is further substituted with a carboxylic acid group.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxyoxane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

4-Ethoxyoxane-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxyoxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 4-Methoxyoxane-4-carboxylic acid
  • 4-Propoxyoxane-4-carboxylic acid
  • 4-Butoxyoxane-4-carboxylic acid

Comparison: 4-Ethoxyoxane-4-carboxylic acid is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. Compared to its analogs, such as 4-methoxyoxane-4-carboxylic acid, the ethoxy group provides a balance between hydrophilicity and hydrophobicity, influencing its solubility and interaction with other molecules .

Properties

IUPAC Name

4-ethoxyoxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-2-12-8(7(9)10)3-5-11-6-4-8/h2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMNPTLTDGSWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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